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Introduction
Azoxystrobin, a broad-spectrum systemic fungicide, is a prominent member of the strobilurin

class of agrochemicals. Its fungicidal activity stems from the inhibition of mitochondrial

respiration by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex,

thereby blocking electron transport and halting ATP synthesis. The commercially produced and

biologically active form is the (E)-isomer, chemically known as methyl (E)-2-{2-[6-(2-

cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate. While the (Z)-isomer of

azoxystrobin exists, it is primarily formed through photoisomerization of the active (E)-isomer

and is not the target of industrial synthesis.[1][2] This guide provides a detailed overview of the

primary synthesis pathways for (E)-Azoxystrobin, focusing on its key intermediates and

experimental protocols.

Core Synthesis Strategy
The industrial synthesis of (E)-Azoxystrobin is a multi-step process that can be broadly divided

into the synthesis of two key fragments, which are then coupled in the final stages. The primary

approaches involve the preparation of a substituted phenylacrylate moiety and a pyrimidine

ether, followed by their condensation.

Two main convergent synthesis pathways have been established:
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Pathway A: Coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate

with 2-cyanophenol.

Pathway B: Coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl (E)-2-(2-

hydroxyphenyl)-3-methoxyacrylate.

This guide will detail the synthesis of the necessary intermediates for both pathways and the

final coupling reactions.

Synthesis of Key Intermediates
Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-
one (Intermediate for Pathway A)
This intermediate is a crucial precursor for the phenylacrylate portion of Azoxystrobin.

Reaction Scheme:

o-Hydroxyphenylacetic acid Benzofuran-2(3H)-one

Dehydration
(e.g., Toluene, p-TsOH) 3-(α-methoxy)methylenebenzofuran-2(3H)-one

Formylation & Methylation
(Trimethyl orthoformate, Acetic anhydride)

Click to download full resolution via product page

Caption: Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one.

Experimental Protocol:

Step 1: Synthesis of Benzofuran-2(3H)-one:

o-Hydroxyphenylacetic acid is mixed with a solvent such as toluene and a catalyst like p-

toluenesulfonic acid.[3]

The mixture is heated to induce a dehydration condensation reaction, forming benzofuran-

2(3H)-one.[3]

Step 2: Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one:
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To the reaction mixture containing benzofuran-2(3H)-one, trimethyl orthoformate and

acetic anhydride are added.[3]

The molar ratio of o-hydroxyphenylacetic acid to acetic anhydride to trimethyl orthoformate

is typically in the range of 1:2.0-2.4:1.0-1.2.[3]

The reaction is heated to 105-115°C, and lower boiling point fractions are collected and

removed.[3]

The resulting liquid is concentrated under reduced pressure to yield 3-(α-

methoxy)methylenebenzofuran-2(3H)-one.[3]

Synthesis of (E)-methyl 2-[2-(6-chloropyrimidin-4-
yloxy)phenyl]-3-methoxyacrylate (Intermediate for
Pathway A)
Reaction Scheme:

Ring Opening & Etherification

3-(α-methoxy)methylenebenzofuran-2(3H)-one Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate

Sodium methoxide,
4,6-Dichloropyrimidine (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate

Dealcoholization
(e.g., heat, acid catalyst)

Click to download full resolution via product page

Caption: Synthesis of the key chloropyrimidine intermediate.

Experimental Protocol:

Step 1: Synthesis of Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate:

3-(α-methoxy)methylenebenzofuran-2(3H)-one is reacted with 4,6-dichloropyrimidine in

the presence of sodium methoxide in a suitable solvent.[4]
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A catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to improve the

reaction rate and yield.[4]

The reaction is typically carried out at a low temperature (0-10°C) initially, followed by a

period at a slightly elevated temperature.[4]

Step 2: Synthesis of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate:

The resulting methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate is

subjected to a dealcoholization reaction.[5]

This is typically achieved by heating the intermediate, often in the presence of an acid

catalyst like potassium bisulfate, under reduced pressure.[4]

The product is then purified, for example, by crystallization from a mixed solvent system

like isopropyl acetate and cyclohexane.[5]

Quantitative Data for Intermediate Synthesis (Pathway A):
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Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine
(Intermediate for Pathway B)
Reaction Scheme:

2-Chlorobenzonitrile 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine

Coupling with 4,6-dihydroxypyrimidine
(Pd or Cu catalyst, Base) 4-Chloro-6-(2-cyanophenoxy)pyrimidine

Chlorination
(e.g., POCl3)
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Caption: Synthesis of the key cyanophenoxy pyrimidine intermediate.

Experimental Protocol:

Step 1: Synthesis of 4-hydroxy-6-(2-cyanophenoxy)pyrimidine:

2-Chlorobenzonitrile is coupled with 4,6-dihydroxypyrimidine in a high-boiling-point aprotic

solvent such as N,N-dimethylformamide (DMF).[7]

The reaction is carried out under alkaline conditions, using a base like potassium

carbonate, and in the presence of a palladium or copper catalyst.[7]

The reaction mixture is heated to facilitate the coupling.[7]

Step 2: Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine:

The resulting 4-hydroxy-6-(2-cyanophenoxy)pyrimidine is chlorinated using a chlorinating

agent like phosphorus oxychloride (POCl3).[8]

The reaction is typically performed in the presence of a base such as triethylamine.[8]

The product is then isolated and purified.

Quantitative Data for Intermediate Synthesis (Pathway B):
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Final Synthesis of (E)-Azoxystrobin
The final step in the synthesis of (E)-Azoxystrobin involves the coupling of the key

intermediates.

Pathway A: Coupling of (E)-methyl 2-[2-(6-
chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with
2-cyanophenol
Reaction Scheme:

(E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (E)-Azoxystrobin

Coupling with 2-cyanophenol
(Base, Catalyst)
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Caption: Final coupling step to form (E)-Azoxystrobin (Pathway A).

Experimental Protocol:

(E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate and 2-cyanophenol are

reacted in a solvent such as toluene or N,N-dimethylformamide (DMF).[9][10]

A base, typically anhydrous potassium carbonate, is used to facilitate the reaction.[9]

A catalyst is often employed to improve the reaction efficiency. Common catalysts include

copper(I) chloride, 1,4-diazabicyclo[2.2.2]octane (DABCO), or trimethylamine.[9][10][11]

The reaction is heated, typically in the range of 80-110°C, for several hours until completion.

[9]

The product is then isolated by filtration, washing, and crystallization from a suitable solvent

like methanol.[9]

Quantitative Data for Final Synthesis (Pathway A):
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Pathway B: Coupling of 4-chloro-6-(2-
cyanophenoxy)pyrimidine with methyl (E)-2-(2-
hydroxyphenyl)-3-methoxyacrylate
Reaction Scheme:

4-Chloro-6-(2-cyanophenoxy)pyrimidine (E)-Azoxystrobin

Coupling with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate
(Base, Catalyst)

Click to download full resolution via product page

Caption: Final coupling step to form (E)-Azoxystrobin (Pathway B).

Experimental Protocol:

4-Chloro-6-(2-cyanophenoxy)pyrimidine is reacted with methyl (E)-2-(2-hydroxyphenyl)-3-

methoxyacrylate in a high-boiling-point aprotic solvent like DMF.[7]

Anhydrous potassium carbonate is used as the base.[7]

A copper catalyst or a tertiary amine catalyst such as 4-dimethylaminopyridine (DMAP) is

used.[7]

The reaction is carried out under an inert atmosphere (e.g., nitrogen) at an elevated

temperature (e.g., 60°C).[7]

The product is isolated through precipitation, filtration, and purification by recrystallization

from a solvent like methanol.[7]

Quantitative Data for Final Synthesis (Pathway B):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b601239?utm_src=pdf-body-img
https://patents.google.com/patent/CN103145627A/en
https://patents.google.com/patent/CN103145627A/en
https://patents.google.com/patent/CN103145627A/en
https://patents.google.com/patent/CN103145627A/en
https://patents.google.com/patent/CN103145627A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactant
s

Catalyst/
Base

Solvent
Temp.
(°C)

Time (h) Yield (%)
Referenc
e

4-Chloro-6-

(2-

cyanophen

oxy)pyrimid

ine +

methyl

(E)-2-(2-

hydroxyph

enyl)-3-

methoxyac

rylate

4-

Dimethyla

minopyridin

e,

Potassium

carbonate

DMF 60 4 88.6 [7]

Conclusion
The synthesis of (E)-Azoxystrobin is a well-established process in the agrochemical industry,

with multiple viable pathways. The choice of a specific route often depends on the availability

and cost of starting materials, as well as considerations for process safety and environmental

impact. The key to a successful synthesis lies in the efficient preparation of the core

intermediates and their subsequent high-yielding coupling. The use of catalysts such as

DABCO and trimethylamine has been shown to significantly improve reaction rates and yields

in the final coupling step. Further research continues to focus on developing more efficient,

cost-effective, and environmentally friendly synthetic methods for this important fungicide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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